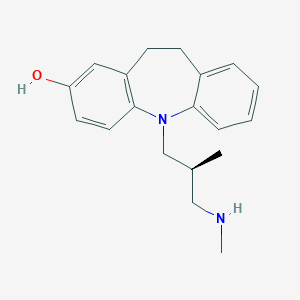

2-Hydroxydesmethyltrimipramine

Description

Structure

3D Structure

Properties

CAS No. |

145014-58-0 |

|---|---|

Molecular Formula |

C19H24N2O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

11-[(2S)-2-methyl-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |

InChI |

InChI=1S/C19H24N2O/c1-14(12-20-2)13-21-18-6-4-3-5-15(18)7-8-16-11-17(22)9-10-19(16)21/h3-6,9-11,14,20,22H,7-8,12-13H2,1-2H3/t14-/m0/s1 |

InChI Key |

LITUUVIRCVGRTI-AWEZNQCLSA-N |

SMILES |

CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

Isomeric SMILES |

C[C@@H](CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

Canonical SMILES |

CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

Synonyms |

2-HDMTR 2-hydroxydesmethyltrimipramine |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of 2 Hydroxydesmethyltrimipramine

Biotransformation Precursors and Metabolic Cascade from Trimipramine (B1683260)

The formation of 2-hydroxydesmethyltrimipramine is a multi-step process that begins with the parent compound, trimipramine. This metabolic cascade involves two key enzymatic reactions: demethylation and hydroxylation. pharmgkb.orgpharmacology2000.com

Enzymatic Demethylation of Trimipramine to Desmethyltrimipramine (B195984)

The initial step in this specific metabolic route is the removal of a methyl group from the trimipramine molecule, a process known as N-demethylation. medicines.org.ukvulcanchem.com This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C19, which shows a preference for the (D)-enantiomer of trimipramine. taylorandfrancis.comnih.gov The product of this reaction is the pharmacologically active metabolite, desmethyltrimipramine. pharmgkb.orgmedchemexpress.com While CYP2C19 is the main enzyme involved, some studies suggest a minor role for CYP2C9 in this demethylation process. gtfch.orgpharmgkb.org

Subsequent Hydroxylation of Desmethyltrimipramine to this compound

Following its formation, desmethyltrimipramine undergoes a further metabolic transformation through hydroxylation. pharmacology2000.com This reaction involves the addition of a hydroxyl group at the 2-position of the dibenzazepine (B1670418) ring, resulting in the formation of this compound. pharmgkb.orgrelis.no The enzyme responsible for this specific hydroxylation step is CYP2D6. pharmgkb.orgwikipedia.org This hydroxylation is considered an inactivation step for desmethyltrimipramine. pharmgkb.org

Characterization of Specific Cytochrome P450 Isoform Involvement

The metabolism of trimipramine and its metabolites is heavily influenced by the activity of specific cytochrome P450 isoforms. Genetic variations in these enzymes can lead to significant inter-individual differences in drug metabolism. gtfch.orgpharmgkb.org

Role of CYP2C19 in Initial Demethylation Processes

CYP2C19 is the primary enzyme responsible for the N-demethylation of trimipramine to desmethyltrimipramine. pharmgkb.orgvulcanchem.comfrontiersin.org Studies have shown that this enzyme exhibits stereoselectivity, preferentially metabolizing the (D)-enantiomer of trimipramine. taylorandfrancis.comnih.gov Individuals with reduced CYP2C19 function (poor metabolizers) may have altered plasma concentrations of trimipramine and its metabolites. nih.govnih.gov

Role of CYP2D6 in 2-Hydroxylation Pathways

CYP2D6 plays a critical role in the 2-hydroxylation of both trimipramine and its metabolite, desmethyltrimipramine. pharmgkb.orgtaylorandfrancis.com Specifically, it catalyzes the conversion of desmethyltrimipramine to this compound. pharmgkb.orgwikipedia.org CYP2D6 also hydroxylates the (L)-enantiomer of trimipramine to form 2-hydroxytrimipramine. taylorandfrancis.comwikipedia.org The activity of CYP2D6 is a major determinant of the clearance of trimipramine and its hydroxylated metabolites. nih.govfrontiersin.org Individuals who are poor metabolizers for CYP2D6 have been found to have significantly higher plasma concentrations of desmethyltrimipramine and undetectable levels of the hydroxylated metabolites. nih.govpharmgkb.org

Potential Contribution of Other Cytochrome P450 Enzymes (e.g., CYP3A4)

While CYP2C19 and CYP2D6 are the major players, other CYP enzymes may also contribute to trimipramine metabolism. drugs.com Research suggests that CYP3A4/5 may be involved in the metabolism of the (L)-enantiomer of trimipramine to an as-yet-unidentified metabolite. taylorandfrancis.comnih.govresearchgate.net The co-administration of drugs that are strong inducers or inhibitors of CYP3A4 can potentially alter the metabolic profile of trimipramine. medscape.com

Stereoselective Metabolism and Enantiomeric Considerations in Biotransformation

The metabolism of trimipramine, which is administered as a racemic mixture of (D)- and (L)-enantiomers, exhibits significant stereoselectivity. taylorandfrancis.comnih.gov This means that the different spatial arrangements of the molecule are processed differently by metabolic enzymes, leading to variations in the formation of its metabolites. nih.govresearchgate.net The primary metabolic routes for trimipramine are N-demethylation to desmethyltrimipramine and aromatic hydroxylation to 2-hydroxytrimipramine. pharmgkb.orgtandfonline.com These pathways are influenced by the specific enantiomer being metabolized. researchgate.nettandfonline.com

Research has consistently shown a preferential N-demethylation of the (D)-trimipramine enantiomer. taylorandfrancis.comnih.govresearchgate.nettandfonline.com This stereoselective process is primarily mediated by the cytochrome P450 enzyme CYP2C19. taylorandfrancis.comnih.govresearchgate.net Studies have found a significant positive correlation between the activity of CYP2C19 and the plasma concentration to dose ratios of (D)-trimipramine, indicating this enzyme's preference for the D-enantiomer in the demethylation pathway. nih.govresearchgate.net CYP2C9 may also play a minor role in this process. pharmgkb.org This initial demethylation step results in the formation of desmethyltrimipramine, a pharmacologically active secondary amine which is a direct precursor to this compound. pharmgkb.orgfrontiersin.org

Following N-demethylation, the resulting desmethyltrimipramine enantiomers undergo hydroxylation. The cytochrome P450 enzyme CYP2D6 is responsible for the 2-hydroxylation of both (L)-desmethyltrimipramine and (D)-desmethyltrimipramine to form the respective enantiomers of this compound. taylorandfrancis.comnih.govpharmgkb.org Studies measuring the ratios of desmethyltrimipramine to this compound have shown significant correlations with CYP2D6 activity for both the (L)- and (D)-enantiomers. nih.gov Specifically, a study found significant correlations between the dextromethorphan/dextrorphan ratios (a marker for CYP2D6 activity) and the (L)-DTRI/(L)-DTRIOH ratio (r = 0.47) and the (D)-DTRI/(D)-DTRIOH ratio (r = 0.51). nih.gov This indicates that individuals with lower CYP2D6 activity (poor metabolizers) will have a reduced capacity to form this compound from both desmethyltrimipramine enantiomers. nih.govresearchgate.net

It is also important to note the preferential 2-hydroxylation of the parent compound, (L)-trimipramine, which is also catalyzed by CYP2D6. taylorandfrancis.comnih.govresearchgate.nettandfonline.com This leads to the formation of 2-hydroxytrimipramine, which can then be demethylated to form this compound. gtfch.org

| Metabolic Step | Preferred Enantiomer | Primary Enzyme | Resulting Metabolite |

|---|---|---|---|

| N-Demethylation | (D)-Trimipramine taylorandfrancis.comnih.govresearchgate.nettandfonline.com | CYP2C19 taylorandfrancis.comnih.govresearchgate.net | (D)-Desmethyltrimipramine |

| 2-Hydroxylation | (L)-Trimipramine taylorandfrancis.comnih.govresearchgate.nettandfonline.com | CYP2D6 taylorandfrancis.comnih.govpharmgkb.org | (L)-2-Hydroxytrimipramine |

| (L)- and (D)-Desmethyltrimipramine nih.gov | (L)- and (D)-2-Hydroxydesmethyltrimipramine |

Elucidation of Phase I and Phase II Metabolic Reactions in this compound Disposition

The formation and subsequent elimination of this compound involve both Phase I and Phase II metabolic reactions. These processes transform the parent drug into more water-soluble compounds to facilitate excretion. longdom.orgabdn.ac.uk

Phase I metabolism involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. longdom.orgresearchgate.net The formation of this compound is a direct result of oxidative metabolic processes.

The key oxidative reactions are:

N-demethylation: The removal of a methyl group from trimipramine to form desmethyltrimipramine. This reaction is primarily catalyzed by CYP2C19. nih.govresearchgate.netpharmgkb.org

Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring structure. nih.gov The hydroxylation of desmethyltrimipramine at the 2-position, which forms this compound, is an oxidative reaction catalyzed by the CYP2D6 enzyme. nih.govpharmgkb.org This hydroxylation step is considered to inactivate the pharmacological activity of desmethyltrimipramine. pharmgkb.org In vitro studies have confirmed that CYP2D6 is responsible for forming 2-hydroxy metabolites of trimipramine. pharmgkb.org

Phase II metabolism, or conjugation, involves the attachment of endogenous polar molecules to the functional groups introduced during Phase I. longdom.orgabdn.ac.uk This significantly increases the water solubility of the metabolites, preparing them for elimination from the body. abdn.ac.ukusmlestrike.com

For hydroxylated metabolites like this compound, the primary conjugative process is glucuronidation. taylorandfrancis.com The hydroxyl group added during Phase I serves as an attachment point for glucuronic acid. nih.gov The resulting glucuronide conjugates are more water-soluble and are excreted in the urine. taylorandfrancis.comnih.gov Studies have identified glucuronides of hydroxylated trimipramine metabolites in human urine, confirming this as a major elimination pathway. taylorandfrancis.comnih.gov Methods have been developed to hydrolyze these glucuronic acid conjugates in plasma samples to allow for the measurement of the original hydroxylated metabolites. nih.gov

| Metabolic Phase | Reaction Type | Description | Enzymes Involved |

|---|---|---|---|

| Phase I | N-Demethylation pharmgkb.org | Removal of a methyl group from trimipramine to form desmethyltrimipramine. | CYP2C19, CYP2C9 (minor) researchgate.netpharmgkb.org |

| Aromatic Hydroxylation nih.gov | Addition of a hydroxyl group to the 2-position of desmethyltrimipramine to form this compound. | CYP2D6 nih.govpharmgkb.org | |

| Phase II | Glucuronidation taylorandfrancis.com | Conjugation of a glucuronic acid molecule to the hydroxyl group of this compound. | UDP-glucuronosyltransferases (UGTs) gtfch.org |

Preclinical Pharmacological Investigations of 2 Hydroxydesmethyltrimipramine

Putative Pharmacological Activities and Receptor Interactions in In Vitro Models

The in vitro pharmacological actions of 2-hydroxydesmethyltrimipramine are largely inferred from studies on its parent drug, trimipramine (B1683260), and other major metabolites. Direct and comprehensive investigation into its specific receptor interactions remains limited.

Exploration of Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition Potency

The classical mechanism of action for many tricyclic antidepressants involves the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. mdpi.com However, trimipramine is considered an atypical TCA due to its very weak activity at these transporters. wikipedia.org

A key study by Haenisch et al. (2011) provides the most direct insight into the monoamine transporter activity of trimipramine's metabolites. nih.govresearchgate.net While this study did not specifically report data for this compound, it did evaluate the inhibitory potencies of trimipramine, desmethyltrimipramine (B195984), and 2-hydroxytrimipramine on human SERT, NET, and the dopamine (B1211576) transporter (DAT). The findings revealed that none of these compounds are potent inhibitors of monoamine transporters. nih.gov Desmethyltrimipramine, the direct precursor to this compound, showed inhibitory concentrations (IC₅₀) of 2.92 µM for NET and 6.22 µM for SERT. caymanchem.com The related metabolite, 2-hydroxytrimipramine, was found to be even less potent than the parent compound at hSERT and hNET. nih.govresearchgate.net

Table 1: In Vitro Inhibitory Potency (IC₅₀) of Trimipramine and Metabolites at Human Monoamine Transporters This table presents data for related compounds to infer the putative activity of this compound.

| Compound | SERT IC₅₀ (µM) | NET IC₅₀ (µM) | DAT IC₅₀ (µM) |

| Trimipramine | 2.11 | 4.99 | >30 |

| Desmethyltrimipramine | 6.22 | 2.92 | 29.5 |

| 2-Hydroxytrimipramine | >30 | 11.0 | 26.0 |

| Data sourced from Haenisch et al. (2011) and Cayman Chemical. nih.govcaymanchem.comszabo-scandic.com |

Assessment of Antihistaminic and Anticholinergic Modulatory Effects

Trimipramine is known to be a very potent antagonist of the histamine (B1213489) H₁ receptor, which contributes significantly to its sedative properties. wikipedia.org It also possesses moderate anticholinergic activity through antagonism of muscarinic acetylcholine (B1216132) receptors. wikipedia.orgdrugs.com

Molecular Mechanisms of Action and Signal Transduction Pathway Analysis

The detailed molecular mechanisms of this compound have not been a focus of extensive research. Characterization is therefore based on the established profile of trimipramine and general principles of receptor pharmacology.

Characterization of Receptor Binding Affinities and Functional Selectivity

Beyond monoamine transporters, the clinical effects of trimipramine are thought to be mediated by its activity at a wide range of neurotransmitter receptors. wikipedia.org It is a strong antagonist at 5-HT₂ₐ and α₁-adrenergic receptors and a moderate antagonist at dopamine D₂ and muscarinic acetylcholine receptors. wikipedia.orgdrugbank.com

There is a lack of specific receptor binding affinity data (such as Kᵢ or Kₐ values) for this compound across a broad panel of receptors. The hydroxylation of its precursor, desmethyltrimipramine, could potentially alter its binding profile and affinity for these targets. Functional selectivity, which describes the ability of a compound to differentially activate signaling pathways downstream of a single receptor, has not been investigated for this metabolite. Such studies would be necessary to determine if it acts as a simple antagonist or as a biased agonist at receptors like the D₂ or 5-HT₂ₐ receptors, but this information is not currently available.

Table 2: Receptor Binding Profile of Trimipramine This table is provided for context, as specific data for this compound is not available.

| Receptor Target | Reported Affinity (Kᵢ in nM) or Activity |

| Histamine H₁ | 0.32 (Very Strong Antagonist) |

| Serotonin 5-HT₂ₐ | 15 (Strong Antagonist) |

| Adrenergic α₁ | 24 (Strong Antagonist) |

| Dopamine D₂ | 100 (Moderate Antagonist) |

| Muscarinic ACh | 69 (Moderate Antagonist) |

| Data represents a compilation from various sources for the parent compound, trimipramine. wikipedia.org |

Investigation of Second Messenger Signaling Cascade Activation

The interaction of a ligand with a G-protein coupled receptor (GPCR), such as serotonin, dopamine, adrenergic, and muscarinic receptors, initiates intracellular signaling cascades involving second messengers. These small molecules, including cyclic AMP (cAMP), inositol (B14025) triphosphate (IP₃), and diacylglycerol (DAG), amplify the initial signal and trigger diverse cellular responses.

Given that trimipramine antagonizes multiple GPCRs, it is expected to block the downstream signaling pathways typically activated by the endogenous ligands of these receptors. For instance, its antagonism at α₁-adrenergic receptors would prevent the activation of phospholipase C and the subsequent production of IP₃ and DAG. Its antagonism at D₂ receptors would inhibit the suppression of adenylyl cyclase, thereby affecting cAMP levels.

However, no preclinical studies have specifically investigated the effect of this compound on these second messenger systems. It is unknown how its binding to any potential receptor targets would translate into the activation or inhibition of these critical signaling cascades.

Neurobiological Actions and Synaptic Modulation in Preclinical Systems

The ultimate effect of a psychoactive compound is determined by its ability to modulate neuronal activity and synaptic communication within complex neural circuits. This can involve altering neurotransmitter release, changing the excitability of neurons, or modifying synaptic plasticity—the ability of synapses to strengthen or weaken over time.

The neurobiological actions of this compound have not been characterized. Preclinical studies using techniques such as in vivo microdialysis to measure neurotransmitter levels in specific brain regions, or electrophysiology in brain slices to assess effects on synaptic transmission and plasticity, have not been reported for this specific metabolite. While the receptor profile of the parent drug, trimipramine, suggests it would have complex modulatory effects on serotonergic, dopaminergic, and noradrenergic circuits, the precise contribution of this compound to these actions remains an open area for investigation.

Studies on Synaptic Structure and Function Modulation

The investigation into the effects of psychoactive compounds on synaptic structure and function is a cornerstone of neuropharmacology. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental mechanism for learning, memory, and higher cognitive functions. nih.govuq.edu.au Two of the most extensively studied forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy. uq.edu.aunih.gov

Dysregulation in synaptic plasticity has been implicated in the pathophysiology of major depressive disorder. Consequently, the modulation of these processes is a proposed mechanism of action for various antidepressant drugs. nih.gov Antidepressant treatments are hypothesized to restore normal synaptic function by influencing signaling pathways that lead to changes in synaptic strength, such as the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor trafficking and phosphorylation. nih.govscian.cl

Currently, there is a lack of specific preclinical studies focused on the direct effects of this compound on the modulation of synaptic structure, LTP, or LTD. While the parent compound, trimipramine, and other tricyclic antidepressants (TCAs) are known to induce neuroplastic changes with chronic administration, dedicated research to isolate the contribution of this specific metabolite to synaptic plasticity has not been published. Future investigations would be required to elucidate whether this compound directly engages with the molecular machinery of synaptic plasticity, such as NMDA receptors or downstream signaling kinases and phosphatases, to alter synaptic strength. nih.gov

Analysis of Neurotransmitter System Perturbations

This compound is an active metabolite of the tricyclic antidepressant trimipramine. pharmgkb.org Trimipramine undergoes hepatic metabolism, primarily through demethylation by CYP2C19 to form desmethyltrimipramine, and subsequent hydroxylation by CYP2D6 to produce this compound. pharmgkb.org The pharmacological activity of trimipramine is considered atypical among TCAs, as it is a relatively weak inhibitor of serotonin and norepinephrine reuptake. wikipedia.org Its clinical effects are thought to derive from a broad receptor antagonism profile. wikipedia.orgncats.io

Table 1: Inhibitory Potencies (IC₅₀ in µM) of Trimipramine and its Metabolites at Human Monoamine and Organic Cation Transporters Data extracted from Haenisch et al. (2011), as cited in related literature. researchgate.net

| Compound | hSERT | hNAT | hDAT | hOCT1 | hOCT2 |

|---|---|---|---|---|---|

| Trimipramine | 2.0 | 3.5 | >30 | 9.7 | 4.8 |

| Desmethyl-trimipramine | 3.2 | 2.4 | >30 | 5.8 | 3.4 |

| 2-Hydroxy-trimipramine | 13.9 | 28.5 | >30 | 25.0 | 5.4 |

In Vivo Preclinical Models for Pharmacological Characterization

Development and Application of Relevant Animal Models for Mechanistic Studies

To date, no animal models have been developed for the exclusive purpose of studying this compound. The preclinical characterization of antidepressant compounds, including TCAs and their metabolites, relies on a battery of well-established animal models designed to produce depression-like phenotypes. mdpi.com These models are essential for investigating antidepressant efficacy and the underlying neurobiological mechanisms. umich.edu

Two of the most widely used and validated models in antidepressant research are:

Chronic Unpredictable Mild Stress (CUMS): This model is considered to have high face and construct validity as it simulates the effects of chronic environmental stress, a major contributing factor to human depression. herbmedpharmacol.com Rodents are subjected to a series of mild, unpredictable stressors over several weeks. This regimen induces a state characterized by anhedonia (a core symptom of depression), which is typically measured by a decrease in sucrose (B13894) or saccharin (B28170) solution preference. herbmedpharmacol.commdpi.com The CUMS model is sensitive to chronic, but not acute, antidepressant treatment, mirroring the delayed therapeutic onset observed in humans. mdpi.com

Forced Swim Test (FST): The FST is a widely used screening tool for assessing antidepressant-like activity. herbmedpharmacol.comcambridge.org In this test, rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. cambridge.org A wide range of clinically effective antidepressants, including TCAs, reduce the duration of immobility, an effect considered predictive of antidepressant efficacy. herbmedpharmacol.commdpi.com

These models, while not specific to this compound, represent the relevant in vivo systems that would be employed to characterize its potential antidepressant-like properties and investigate its mechanisms of action.

Pharmacodynamic Endpoints in Preclinical Efficacy Assessment

Pharmacodynamic endpoints are crucial measurable outcomes that demonstrate a drug's biological effect on the body. nih.gov In the preclinical assessment of potential antidepressants like this compound, these endpoints are used to establish a link between drug exposure and therapeutic-like activity in animal models. These endpoints can be broadly categorized as behavioral and biochemical.

Behavioral Endpoints: These are direct measures of the animal's phenotype in the depression models described previously. They are the primary indicators of efficacy.

Anhedonia-like Behavior: Measured in the CUMS model via the Sucrose Preference Test (SPT). An increase in the consumption of a sweetened solution following drug treatment is indicative of a reversal of anhedonia. cpn.or.kr

Behavioral Despair: Assessed in the Forced Swim Test (FST) and the Tail Suspension Test (TST). The primary endpoint is the duration of immobility. A significant reduction in immobility time suggests an antidepressant-like effect. herbmedpharmacol.comcpn.or.kr

Anxiety-like and Exploratory Behavior: Often measured using the Open Field Test (OFT), where parameters like time spent in the center of the arena and total distance traveled provide information on anxiety and general locomotor activity. cpn.or.kr

Biochemical and Molecular Endpoints: These endpoints help to elucidate the mechanism of action.

Monoamine Transporter Occupancy: A key pharmacodynamic marker, particularly for antidepressants that act via reuptake inhibition. Serotonin Transporter (SERT) occupancy is a well-established biomarker for SRI efficacy, with approximately 80% occupancy correlating with therapeutic effects in humans. nih.gov This can be measured in preclinical models using techniques like ex vivo autoradiography or in vivo positron emission tomography (PET) imaging. nih.gov

Neurotransmitter Levels: Measurement of monoamines (e.g., serotonin, norepinephrine) and their metabolites in specific brain regions (such as the hippocampus and prefrontal cortex) can provide direct evidence of a compound's effect on neurotransmitter systems. herbmedpharmacol.com

Gene and Protein Expression: Chronic antidepressant treatment is known to alter the expression of various genes and proteins related to neuroplasticity and stress response, such as Brain-Derived Neurotrophic Factor (BDNF). herbmedpharmacol.comnih.gov Quantifying these changes serves as a molecular endpoint for assessing long-term neuroadaptive effects.

Table 2: Common Pharmacodynamic Endpoints in Preclinical Antidepressant Studies

| Endpoint Category | Specific Endpoint | Relevant Animal Model(s) |

|---|---|---|

| Behavioral | Immobility Time | Forced Swim Test (FST), Tail Suspension Test (TST) |

| Sucrose Preference | Chronic Unpredictable Mild Stress (CUMS) | |

| Locomotor Activity | Open Field Test (OFT) | |

| Biochemical | SERT/NET Occupancy | In vivo or ex vivo binding assays |

| Brain Monoamine Levels | Microdialysis, HPLC of tissue homogenates |

| Molecular | BDNF Expression | qPCR, Western Blot, ELISA |

Advanced Analytical and Bioanalytical Methodologies for 2 Hydroxydesmethyltrimipramine Research

Chromatographic Separation Techniques and Method Development

Chromatographic techniques are central to the analysis of 2-Hydroxydesmethyltrimipramine, enabling its separation from the parent drug and other related metabolites. The development of robust and efficient chromatographic methods is critical for obtaining accurate and reliable data.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound in biological fluids such as plasma and serum. nih.gov HPLC methods, particularly when coupled with ultraviolet (UV) or mass spectrometric detection, offer the sensitivity and specificity required for therapeutic drug monitoring and pharmacokinetic studies. mdpi.comencyclopedia.pub

Method development for the quantitative analysis of this compound typically involves reversed-phase chromatography. A C18 or similar non-polar stationary phase is commonly employed, with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to achieve optimal separation of the parent drug, trimipramine (B1683260), and its various metabolites, including desmethyltrimipramine (B195984), 2-hydroxytrimipramine, and this compound, within a reasonable analysis time. encyclopedia.pub

Validation of these HPLC methods is performed according to established guidelines to ensure their reliability. researchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For instance, a validated HPLC-UV method for related compounds has demonstrated linearity in the range of 25 to 2,000 ng/mL, with a limit of quantification of 25 ng/mL. nih.gov The accuracy of such methods is typically within 88-109%. nih.gov

Table 1: Typical HPLC Method Parameters for Quantitative Analysis

| Parameter | Value/Description |

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: AcetonitrileB: Ammonium acetate (B1210297) buffer (e.g., 15 mM) |

| Gradient | Optimized to separate trimipramine and its metabolites |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or Mass Spectrometry |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

| Linearity Range | Typically 25-2000 ng/mL |

| Limit of Quantification (LOQ) | ~25 ng/mL |

Gas Chromatography (GC) Applications in Metabolite Profiling

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for the comprehensive metabolite profiling of tricyclic antidepressants and their derivatives. mdpi.comnih.govoup.com While less common than HPLC for routine quantitative analysis of these compounds due to their polarity and thermal lability, GC-MS offers high chromatographic resolution and sensitive detection, making it suitable for identifying a wide array of metabolites in biological samples. encyclopedia.pubnih.gov

For the analysis of this compound and other polar metabolites by GC, a derivatization step is typically necessary to increase their volatility and thermal stability. researchgate.net Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating reagents such as trifluoroacetic anhydride. mdpi.com This chemical modification masks the polar functional groups (hydroxyl and amine groups), allowing the analytes to be amenable to GC separation.

In a typical GC-MS method, a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used. phytopharmajournal.comnih.gov The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer is then used to detect and identify the eluted compounds based on their unique mass spectra and fragmentation patterns. phcogj.com This approach enables the creation of a detailed metabolic profile, which can be invaluable in toxicological screenings and metabolic pathway investigations. nih.gov

Enantioselective Chromatographic Resolution and Method Optimization

Trimipramine possesses a chiral center, and its metabolism can be stereoselective, leading to the formation of chiral metabolites such as this compound. Since enantiomers can exhibit different pharmacological and toxicological properties, their separation and individual quantification are crucial. nih.gov Enantioselective chromatography, primarily through HPLC, is the method of choice for this purpose.

The resolution of the enantiomers of this compound and other trimipramine metabolites has been successfully achieved using chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. For example, a Chiralcel OD-R column, which is a cellulose-based chiral column, has been shown to resolve the enantiomers of trimipramine and its metabolites.

Method optimization is critical to achieve baseline separation of the enantiomers. This involves the careful selection of the mobile phase composition, including the type and concentration of the organic modifier (e.g., acetonitrile) and any additives. For instance, the resolution of trimipramine enantiomers has been achieved using a mobile phase of 15 mM ammonium acetate in methanol on a CHIROBIOTIC V2 column. sigmaaldrich.com The flow rate and column temperature are also optimized to maximize resolution and peak shape. Different mobile phases may be required to resolve the enantiomers of the various metabolites.

Table 2: Example of an Enantioselective HPLC Method

| Parameter | Value/Description |

| Column | CHIROBIOTIC V2, 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | 15 mM ammonium acetate in methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 230 nm |

| Application | Separation of trimipramine enantiomers |

Parallel Chromatography System Integration for Enhanced Throughput

In research and clinical settings where a large number of samples need to be analyzed, high throughput is a significant advantage. Parallel chromatography systems offer a solution to increase sample analysis speed without compromising chromatographic performance. These systems utilize multiple chromatographic columns in parallel, allowing for the simultaneous processing of several samples.

The integration of a parallel chromatography system for the analysis of this compound would involve setting up multiple identical columns (e.g., C18 columns for quantitative analysis or chiral columns for enantioselective analysis). The system's software controls the injection sequence and valve switching to ensure continuous and efficient operation. This high-throughput capability is particularly beneficial for large-scale pharmacokinetic studies or routine therapeutic drug monitoring.

Mass Spectrometric Detection and Structural Characterization

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing highly sensitive detection and crucial structural information. When coupled with chromatographic separation, MS allows for the confident identification and quantification of the metabolite in complex biological matrices.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Sensitive Detection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. acdlabs.com ESI generates protonated molecules, [M+H]⁺, in the positive ion mode with minimal fragmentation in the ion source. This makes it ideal for coupling with mass spectrometry for quantitative analysis.

Tandem mass spectrometry (MS/MS) further enhances the selectivity and sensitivity of the analysis. acdlabs.com In an MS/MS experiment, the protonated molecule of this compound is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. uab.edu This process generates characteristic product ions that are specific to the structure of the molecule. rsc.org

For this compound, the protonated molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of 297. researchgate.net Upon fragmentation, a common product ion is observed at m/z 86, which corresponds to the N-containing side chain. researchgate.netresearchgate.net By monitoring this specific mass transition (m/z 297 → 86) in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiment, a highly sensitive and selective detection of this compound can be achieved, even in the presence of interfering substances in the biological matrix.

Table 3: ESI-MS/MS Fragmentation of Trimipramine and its Metabolites

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| Trimipramine | 295 | 100 |

| Desmethyltrimipramine | 281 | 86 |

| 2-Hydroxytrimipramine | 311 | 100 |

| This compound | 297 | 86 |

Data sourced from Doherty et al. (2007). researchgate.netresearchgate.net

Fragmentation Pattern Analysis for Metabolite Identification

The identification of metabolites, such as this compound, from complex biological samples is a significant challenge in analytical biochemistry. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose, relying on the principle that molecules with similar structural features will exhibit comparable fragmentation patterns. nih.gov By analyzing these patterns, researchers can deduce the structure of unknown metabolites.

A common approach involves creating a library of fragmentation patterns from known compounds that share structural similarities. nih.gov Machine learning algorithms, such as random forest models, can then be trained on this data to predict whether a given molecular structure could produce a specific fragmentation spectrum. nih.gov This allows for the scoring of potential candidate molecules against an experimental mass spectrum, facilitating rapid identification. nih.gov The performance of these methods is expected to improve as more experimental data becomes available for training the models. nih.gov

For comprehensive metabolite identification, a multi-faceted strategy employing various two-dimensional (2D) NMR spectra can be utilized. nih.gov Techniques like ¹³C-¹H Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, ¹H-¹H Total Correlation Spectroscopy (TOCSY), and ¹³C-¹H HSQC-TOCSY provide complementary information. nih.gov Web-based tools can co-analyze these spectra, allowing users to validate potential metabolite structures by comparing expected cross-peaks with the experimental data from the mixture. nih.gov

Development of Multiple Reaction Monitoring (MRM) Methods for Specific Quantification

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for the selective quantification of compounds, including metabolites like this compound, within complex biological matrices. proteomics.com.aunih.gov This method utilizes a triple quadrupole mass spectrometer to first select a specific precursor ion corresponding to the target compound. This ion is then fragmented, and one or more of the resulting product ions are monitored for quantification. proteomics.com.au

The development of an MRM assay is a specific process that requires optimization for each target analyte. proteomics.com.au This can be a resource-intensive process, often requiring the experimental determination of product ions for each compound. nih.gov However, recent advancements have led to the development of predictive models, such as those using Learning-to-Rank (LTR) techniques, which can predict the optimal product ions directly from the compound's structure. nih.gov These models are trained on large datasets of experimentally determined MRM conditions and have shown high accuracy in predicting conditions for new compounds. nih.gov

MRM is compatible with both relative and absolute quantification. proteomics.com.au For absolute quantification, the use of stable isotope-labeled internal standards is a common practice. springernature.com This technique, known as isotope dilution MRM-MS, allows for the precise measurement of the concentration of a target analyte by comparing the signal of the endogenous compound to that of the known concentration of the spiked standard. springernature.com MRM has proven to be a successful technique for the detection and quantification of target metabolites, with the ability to monitor multiple compounds in a single experiment. proteomics.com.aumdpi.com

| Parameter | Description | Source |

| Technique | Multiple Reaction Monitoring (MRM) | proteomics.com.aunih.gov |

| Instrumentation | Triple Quadrupole Mass Spectrometer | proteomics.com.au |

| Process | Precursor ion selection -> Fragmentation -> Product ion monitoring | proteomics.com.au |

| Quantification | Relative or Absolute (with internal standards) | proteomics.com.auspringernature.com |

| Advancements | Predictive models (e.g., LTR) for optimization | nih.gov |

Sample Preparation and Extraction Methodologies for Biological Matrices

Optimization of Liquid-Liquid Extraction (LLE) Procedures

Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique for isolating compounds from complex matrices based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. phenomenex.comzaiput.com The primary goal of optimizing LLE procedures is to maximize the recovery of the target analyte, such as this compound, while minimizing the co-extraction of interfering substances. chromatographyonline.com

Several key parameters are considered during the optimization of an LLE method:

Solvent Selection: The choice of the organic extraction solvent is critical. To achieve high recovery, the polarity of the extraction solvent should ideally match that of the analyte. chromatographyonline.com For more polar analytes, a more polar organic solvent is generally required. chromatographyonline.com A high partition coefficient of the target analyte between the two solvents is desirable. chromatographyonline.com

Solvent-to-Sample Ratio: A high ratio of organic solvent to the aqueous sample, often cited as around 7:1, is generally considered optimal to ensure high recovery, though the ideal ratio depends on the specific analyte and solvents used. chromatographyonline.com

pH Adjustment: The pH of the aqueous sample can be adjusted to control the ionization state of the analyte. For basic compounds, adjusting the pH to a more alkaline level can increase their hydrophobicity and improve their extraction into the organic phase.

Ionic Strength Modification: The addition of salts, such as sodium sulfate, to the aqueous sample can increase the partition coefficient of hydrophilic analytes. chromatographyonline.com This "salting-out" effect reduces the analyte's solubility in the aqueous phase, thereby driving it into the organic phase and improving recovery. chromatographyonline.com

Systematic approaches to LLE optimization can involve experimental designs that evaluate the effects of various parameters and their interactions. researchgate.net This allows for the development of a robust and efficient extraction process tailored to the specific analyte and matrix. zaiput.com

| Parameter | Optimization Strategy | Rationale | Source |

| Solvent Choice | Match solvent polarity to analyte polarity. | To maximize the solubility of the analyte in the extraction solvent. | chromatographyonline.com |

| Solvent/Sample Ratio | Use a high ratio (e.g., 7:1). | To drive the equilibrium towards the extraction of the analyte into the organic phase. | chromatographyonline.com |

| pH of Aqueous Phase | Adjust to suppress ionization of the analyte. | Non-ionized forms of the analyte are generally more soluble in organic solvents. | epa.gov |

| Ionic Strength | Add salt (e.g., 3-5 M sodium sulfate) to the aqueous phase. | To decrease the solubility of the analyte in the aqueous phase ("salting-out" effect). | chromatographyonline.com |

Application and Refinement of Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique for the isolation, concentration, and purification of analytes from complex matrices. rocker.com.tw It operates on the principles of chromatography, where a sample is passed through a solid sorbent that retains the analyte of interest, while interfering compounds are washed away. lcms.cz The analyte is then eluted with a small volume of a different solvent.

The refinement of SPE methods involves several key steps to ensure optimal performance:

Sorbent Selection: The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix. lcms.cz Sorbents can be based on polarity (e.g., silica (B1680970), bonded silica) or ion-exchange mechanisms. lcms.czresearchgate.net For many applications, silica gel is the base material for a majority of extraction columns. researchgate.net

Method Development Experiments: It is recommended to conduct experiments to validate the choice of sorbent and solvents, ensure that the analyte is not lost during the loading and washing steps, and confirm that the analyte is effectively eluted. lcms.cz

Flow Rate: The rate at which the sample and solvents pass through the SPE cartridge is a critical parameter. A slower flow rate generally allows for more complete interaction between the analyte and the sorbent, leading to better retention and recovery. raykolgroup.com

Elution Volume: The volume of the elution solvent should be optimized to ensure complete recovery of the analyte while minimizing dilution. windows.net

Sample Pre-treatment: Biological samples often require pre-treatment before SPE. For instance, urine samples may be diluted with a buffer, and proteins in plasma may be precipitated. windows.net

SPE offers several advantages over LLE, including higher analyte recovery, cleaner extracts, and the ability to fractionate complex samples. rocker.com.tw It is also more amenable to automation, which can increase sample throughput. rocker.com.tw

| Step | Consideration | Purpose | Source |

| Conditioning | Wetting the sorbent with a solvent. | To activate the sorbent and ensure reproducible retention of the analyte. | lcms.cz |

| Loading | Applying the sample to the sorbent. | To retain the analyte on the sorbent while allowing the matrix to pass through. | lcms.cz |

| Washing | Passing a solvent through the sorbent. | To remove any remaining interfering compounds. | lcms.cz |

| Elution | Passing a strong solvent through the sorbent. | To desorb the analyte and collect it for analysis. | lcms.cz |

Cloud-Point Extraction (CPE) Coupled with Mass Spectrometry

Cloud-point extraction (CPE) is an environmentally friendly liquid-liquid extraction technique that utilizes the phase-separation behavior of surfactant solutions. magtech.com.cnmdpi.com When a surfactant solution is heated above its cloud-point temperature, it separates into two phases: a small, surfactant-rich phase and a bulk aqueous phase. nih.gov Analytes with an affinity for the micelles will be concentrated in the surfactant-rich phase. mdpi.com CPE is often coupled with mass spectrometry (LC-MS) for the determination of various compounds in biological matrices. mdpi.com

A modification of CPE involves the use of a volatile salt, such as ammonium acetate, to improve extraction efficiency, which is particularly beneficial for LC-MS applications as non-volatile salts can interfere with the analysis. mdpi.com The addition of ethanol (B145695) can also be used to reduce sample viscosity. mdpi.com

The pH of the sample solution is a critical parameter that significantly influences the extraction efficiency of CPE. mdpi.com The ionization state of an analyte affects its interaction with the surfactant micelles. mdpi.com Generally, the non-ionized form of an analyte has a higher affinity for the hydrophobic core of the micelles, leading to better extraction. mdpi.com

For basic compounds, such as tricyclic antidepressants and their metabolites, performing the extraction in an alkaline environment is often optimal. mdpi.com At an acidic pH, these compounds are typically in their ionic form and have a lower affinity for the nonionic micelles, resulting in reduced extraction efficiency. mdpi.com Studies have shown that for a range of antidepressants, extraction at a pH of 10.2 resulted in significantly higher recovery compared to acidic or neutral pH levels. mdpi.com At lower pH values, the separation of the surfactant-rich and aqueous phases may also be less distinct, leading to analyte loss during phase separation. mdpi.com Therefore, optimizing the pH is a fundamental step in developing a CPE method to ensure the analyte is in its most extractable form. researchgate.net

| Parameter | Effect on CPE Efficiency | Optimal Condition for Basic Analytes | Source |

| pH | Influences the ionization state of the analyte, affecting its partitioning into the micellar phase. | Alkaline pH (e.g., 10.2) | mdpi.commdpi.com |

| Surfactant Concentration | Must be above the critical micelle concentration for micelle formation. | Optimized for the specific application (e.g., 6% Triton X-114). | mdpi.com |

| Salt Addition | Can increase extraction recovery, especially for polar compounds. | Volatile salts like ammonium acetate are preferred for LC-MS compatibility. | mdpi.com |

| Temperature | Must be above the cloud-point temperature of the surfactant to induce phase separation. | Dependent on the specific surfactant used. | nih.gov |

Effects of Salt Addition and Surfactant Concentration on Recovery

In analytical chemistry, particularly in liquid-phase extraction techniques, the addition of salt and the concentration of surfactants are critical parameters that can significantly influence the recovery of an analyte. Research into methods for antidepressant analysis, such as cloud-point extraction (CPE), has shed light on these effects.

Cloud-point extraction is a separation and pre-concentration technique that utilizes the property of non-ionic surfactants in aqueous solutions to form a surfactant-rich phase (the cloud point) when heated. This phase can effectively extract analytes from the larger sample volume. However, the efficiency of this extraction can be low for certain compounds. To enhance recovery, modifications such as the addition of salt are investigated.

In a study developing a CPE method for 21 antidepressants, the influence of a volatile salt, ammonium acetate (AA), was explored to ensure compatibility with liquid chromatography-mass spectrometry (LC-MS), as non-volatile salts can interfere with the analysis. mdpi.com The study tested the impact of varying concentrations of both the surfactant (Triton X-114) and ammonium acetate on extraction efficiency.

The findings indicated that the addition of 10% (w/v) ammonium acetate could double the recovery of the analytes. mdpi.com This "salting-out" effect reduces the solubility of the analytes in the aqueous phase, promoting their transfer into the surfactant-rich micellar phase. However, higher concentrations of AA (20% and 30% w/v) led to the formation of a third phase, which, while potentially further increasing recovery, complicated and prolonged the extraction process. mdpi.com The study ultimately optimized the method using 6% Triton X-114 and 10% ammonium acetate at a pH of 10.2, achieving a mean recovery of 86.2% for the tested compounds. mdpi.com

Table 1: Effect of Ammonium Acetate (AA) on Analyte Recovery in Cloud-Point Extraction

| AA Concentration (w/v) | Effect on Recovery | Observations |

| 0% | Baseline Recovery | Standard CPE performance without enhancement. mdpi.com |

| 10% | Recovery Doubled | Significant improvement in extraction efficiency due to the salting-out effect. mdpi.com |

| 20% | Three-Phase Formation | Complicated the extraction process, making it less practical for routine analysis. mdpi.com |

| 30% | Three-Phase Formation | Further complicated the procedure, extending the overall time required. mdpi.com |

Validation and Performance Evaluation of Analytical Assays in Research Settings

The validation of an analytical method is crucial to ensure that the results generated are reliable, reproducible, and fit for the intended purpose. researchgate.net For a compound like this compound, this involves a rigorous assessment of several key performance characteristics.

Assessment of Analytical Sensitivity, Specificity, and Linearity

Analytical Sensitivity refers to the lowest amount of an analyte in a sample that can be detected and, more importantly, quantified with acceptable precision and accuracy. elementlabsolutions.com It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For methods analyzing tricyclic antidepressants and their metabolites, high sensitivity is paramount due to the low concentrations often present in biological samples. For instance, hollow fiber-based liquid phase microextraction (HF-LPME) methods coupled with high-performance liquid chromatography (HPLC) have achieved LODs in the range of 0.5 to 0.7 µg/L for related antidepressants. nih.gov Other methods using gas chromatography-mass spectrometry (GC-MS) have reported LOQs between 0.2 and 5 ng/mL. semanticscholar.org

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.eu In the context of bioanalytical assays, this means the method must be able to distinguish this compound from its parent drug, trimipramine, other metabolites, and endogenous substances in the biological matrix (e.g., plasma or urine). researchgate.net This is often demonstrated by analyzing blank matrix samples to check for interferences at the analyte's retention time and by performing forced degradation studies. researchgate.net If a single analytical procedure lacks sufficient specificity, it can be compensated for by using a combination of two or more analytical procedures. europa.eu

Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu A linear relationship is typically evaluated by analyzing a series of standards at different concentrations and is mathematically assessed by the coefficient of determination (r²). For methods analyzing antidepressants, linearity is commonly established over a range relevant to clinical and forensic toxicology. For example, a CPE-LC-MS/MS method for 21 antidepressants demonstrated linearity in the range of 10–750 ng/mL with r² values greater than 0.990. mdpi.com Similarly, an HF-LPME-HPLC method showed reasonable linearity with an r² greater than 0.998 over a concentration range of 5-500 µg/L. nih.gov

Table 2: Typical Performance Characteristics of Analytical Methods for Antidepressants

| Parameter | Typical Value/Range | Significance |

| Limit of Detection (LOD) | 0.5 - 0.7 µg/L nih.gov | Defines the smallest amount of the analyte that can be reliably detected. demarcheiso17025.com |

| Limit of Quantitation (LOQ) | 0.2 - 5 ng/mL semanticscholar.org | Indicates the lowest concentration that can be measured with acceptable accuracy and precision. demarcheiso17025.com |

| Linearity (r²) | > 0.990 mdpi.comnih.gov | Confirms a proportional response of the method to analyte concentration across a specified range. europa.eu |

| Linear Range | 10 - 750 ng/mL mdpi.com | The concentration interval over which the method is demonstrated to be accurate, precise, and linear. europa.eu |

Determination of Recovery Efficiency and Matrix Effects

Recovery Efficiency (RE) quantifies the efficiency of the sample preparation process, indicating the proportion of the analyte that is successfully extracted from the sample matrix and transferred to the final extract for analysis. It is calculated by comparing the analytical signal of a sample spiked with the analyte before extraction to the signal of a sample spiked after the extraction process. mdpi.com Low recovery can compromise the sensitivity of the assay. Methods like hollow fiber liquid-phase microextraction have shown recoveries for antidepressants ranging from 12–68% from plasma and 9–52% from whole blood. researchgate.net In contrast, a modified cloud-point extraction method reported a higher mean recovery of 86.2%. mdpi.com

Matrix Effects (ME) are a significant challenge in bioanalysis, especially when using mass spectrometry. They are caused by co-extracted endogenous components from the biological matrix (like salts, phospholipids, or proteins) that can interfere with the ionization of the analyte in the MS source, leading to either ion suppression or enhancement. nih.gov This can adversely affect the accuracy, precision, and sensitivity of the measurement. nih.gov The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample matrix to the response of the analyte in a neat solvent. mdpi.com Studies on antidepressant analysis have shown that sample preparation techniques like HF-LPME can provide excellent sample clean-up, with some investigations reporting no signs of ion suppression. nih.govresearchgate.net The CPE method, even with the addition of salt to improve recovery, found that the extraction environment did not significantly increase the number of compounds exhibiting a matrix effect. mdpi.com

Table 3: Comparison of Recovery and Matrix Effect Mitigation in Different Extraction Techniques

| Extraction Technique | Analyte Recovery Range | Matrix Effect Observations |

| Hollow Fiber Liquid-Phase Microextraction (HF-LPME) | 12-68% (from plasma) researchgate.net | Excellent clean-up, with some studies reporting no significant ion suppression. nih.govresearchgate.net |

| Cloud-Point Extraction (CPE) with Salt Addition | Mean recovery of 86.2% mdpi.com | The addition of 10% ammonium acetate did not significantly increase the incidence of matrix effects. mdpi.com |

Synthetic Research Approaches for 2 Hydroxydesmethyltrimipramine and Analogues

Design and Implementation of Chemical Synthesis Pathways

The synthesis of 2-hydroxydesmethyltrimipramine originates from its parent compound, trimipramine (B1683260). Trimipramine is a dibenzazepine (B1670418) derivative, a core structure in many tricyclic antidepressants. wikipedia.orgnih.gov The metabolic pathway in humans involves two key transformations: N-demethylation and aromatic hydroxylation. pharmgkb.org The synthesis of this compound can be designed to mimic this metabolic route.

A plausible synthetic pathway would commence with the synthesis of the desmethyltrimipramine (B195984) intermediate. This can be achieved through the N-demethylation of trimipramine. Methods for N-demethylation include reactions such as alkaline hydrolysis, which involves treating the tertiary amine with a base like sodium hydroxide (B78521) to cleave the methyl group. Catalytic oxidation using platinum or palladium catalysts in a hydrogen atmosphere also serves as a method for selective methyl group removal.

Following the formation of desmethyltrimipramine, the subsequent step is the introduction of a hydroxyl group at the 2-position of the dibenzazepine ring. This hydroxylation step is challenging due to the need for regioselectivity on the aromatic core. In vivo, this reaction is catalyzed by the CYP2D6 enzyme. pharmgkb.orgwikipedia.org In a laboratory setting, this could be achieved through electrophilic aromatic substitution, such as nitration followed by reduction to an amine and subsequent diazotization and hydrolysis to the hydroxyl group. Alternatively, direct oxidation methods using powerful oxidizing agents could be explored, although controlling the position of hydroxylation would be a significant challenge. The synthesis of related dibenzazepine derivatives has been achieved through multi-step processes involving cyclization and functional group interconversions. rsc.org

Stereocontrolled Synthesis of this compound Enantiomers

This compound possesses a chiral center at the 2-position of the propane (B168953) side chain, meaning it exists as two enantiomers (R and S). ontosight.ai The biological activity of these enantiomers can differ significantly. Therefore, the development of stereocontrolled synthetic methods to obtain enantiomerically pure forms of the compound is of high importance for pharmacological studies. mdpi.com

Stereoselective synthesis can be approached in several ways. mdpi.com One common strategy is to start with a chiral building block that already contains the desired stereocenter. For the synthesis of this compound, this could involve using an enantiomerically pure amino alcohol to construct the side chain, which is then attached to the dibenzazepine nucleus.

Another approach is asymmetric synthesis, where a prochiral substrate is converted into a chiral product using a chiral catalyst or reagent. For instance, asymmetric hydrogenation or asymmetric transfer hydrogenation could be employed to introduce the chiral center with a high degree of stereoselectivity. nih.gov The development of stereoselective syntheses for other pharmacologically relevant molecules, such as mianserin, has been successfully demonstrated. researchgate.net The resolution of a racemic mixture using chiral high-performance liquid chromatography (HPLC) is another viable method to separate and isolate the individual enantiomers. nih.gov

Structure-Activity Relationship (SAR) Studies through Synthetic Modification

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. pharmacy180.com For this compound, SAR studies would involve the synthesis of a series of analogues with systematic modifications to different parts of the molecule.

Key areas for modification on the this compound scaffold include:

The Dibenzazepine Ring System: Introducing various substituents (e.g., chloro, fluoro, methyl) at different positions on the aromatic rings could modulate the electronic properties and steric profile of the molecule, potentially affecting receptor binding and activity. pharmacy180.com

The Propylamine Side Chain: Altering the length of the alkyl chain, introducing branching, or modifying the amine group (e.g., to a diethylamine (B46881) or a cyclic amine like piperidine) can have a significant impact on pharmacological activity. For dibenzazepines in general, a propylene (B89431) bridge between the tricyclic nucleus and the basic nitrogen is often associated with maximum potency. pharmacy180.com

The Hydroxyl Group: The position and nature of the hydroxyl group are critical. Moving the hydroxyl group to other positions on the dibenzazepine ring or replacing it with other functional groups (e.g., methoxy, amino) would provide valuable information on its role in target interaction.

By synthesizing these analogues and evaluating their biological activity, researchers can build a comprehensive SAR model. This model can then guide the design of new compounds with improved potency, selectivity, or pharmacokinetic properties. pharmacy180.com For instance, studies on other tricyclic compounds have shown that tertiary amines are generally more potent inhibitors of serotonin (B10506) reuptake, while secondary amines are more potent for norepinephrine (B1679862) reuptake. pharmacy180.com

Development of Isotopic Labeled Standards for Metabolic Tracking

Isotopically labeled compounds are indispensable tools for studying the metabolism and pharmacokinetics of drugs. researchgate.net By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), the compound can be easily traced and quantified in biological samples using mass spectrometry. nih.gov

The synthesis of isotopically labeled this compound can be achieved by incorporating labeled precursors at an appropriate stage in the synthetic route. For example, to introduce a deuterium label, a deuterated reducing agent could be used in a reduction step, or a starting material containing deuterium atoms could be employed. diva-portal.org For instance, trimipramine-d3 is a commercially available stable isotope-labeled compound used as an internal standard. pubcompare.ai

These labeled standards are crucial for several reasons:

Metabolite Identification: They help in distinguishing drug metabolites from endogenous compounds in complex biological matrices.

Quantitative Analysis: They are used as internal standards in quantitative bioanalytical methods (e.g., LC-MS/MS) to ensure accuracy and precision.

Pharmacokinetic Studies: They allow for the precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

Research Methodologies and Theoretical Frameworks in 2 Hydroxydesmethyltrimipramine Studies

Analytical Research Design and Application

Analytical research in the context of 2-Hydroxydesmethyltrimipramine is foundational for its detection, quantification, and the study of its metabolic origins. The design of these studies is critical for generating reliable and interpretable data. A primary analytical method employed is liquid chromatography, which is used to separate trimipramine (B1683260) and its various metabolites, including this compound, from biological samples like serum. dss.go.th In one such method, a typical chromatogram can distinguish between blank serum and serum spiked with known quantities of the compounds, allowing for quantification. dss.go.th The polarity of the metabolites influences their behavior in chromatographic systems; for instance, the more polar metabolites like 2-hydroxy-desmethyl trimipramine and 2-hydroxy trimipramine tend to have shorter retention times compared to less polar metabolites. dss.go.th

A significant application of analytical research is to investigate the complex relationships within metabolic pathways. The metabolism of trimipramine primarily proceeds through hydroxylation and desmethylation, leading to the formation of this compound. dss.go.th By analyzing the concentrations of the parent drug and its various metabolites over time, researchers can elucidate the primary metabolic routes and their relative importance.

This investigation helps to understand the broader metabolic phenomena, as environmental factors and genetic backgrounds can influence the incidence of metabolic diseases by affecting metabolic pathways. nih.gov The study of how a specific compound is metabolized provides insight into the potential for variability in patient responses and the formation of active or inactive byproducts.

Hypothesis testing provides a formal framework for making statistical inferences about observed data. psu.edumcgill.ca In studies involving this compound, researchers formulate a null hypothesis (H0), which might state that there is no difference in metabolite concentration between two experimental groups, and an alternative hypothesis (H1), which posits that a difference exists. mcgill.causyd.edu.au The process involves several key steps:

Specifying Hypotheses : Clearly stating the null and alternative hypotheses. psu.edu For example, H0 could be that the rate of formation of this compound is the same in two different cell lines.

Calculating a Test Statistic : Using sample data to compute a value (e.g., a t-statistic) that measures the difference between the observed data and what is expected under the null hypothesis. psu.eduusyd.edu.au

Determining a P-value : Calculating the probability of observing a test statistic as extreme as, or more extreme than, the one computed, assuming the null hypothesis is true. psu.edu

Making a Decision : If the p-value is below a predetermined significance level (α), the null hypothesis is rejected in favor of the alternative, suggesting the observed results are statistically significant. pressbooks.pub

This structured approach allows for objective interpretation of analytical data, moving beyond simple observation to statistical validation of relationships, such as comparing metabolite levels under different conditions. pressbooks.pub

In Vitro Experimental Design for Mechanistic Elucidation

To understand the specific biological effects or mechanisms of action of this compound, researchers utilize in vitro experimental designs. nih.gov These controlled laboratory experiments are essential for isolating specific biological processes and are designed to be powerful, simple, and free from bias. nih.gov

A common approach is a factorial design, where multiple independent variables (e.g., different concentrations of this compound and different cell lines) can be varied simultaneously. nih.gov This allows for the investigation of not only the direct effects of the compound but also potential interactions between the variables. nih.gov Such experiments are crucial for generating and testing hypotheses about the compound's cellular or molecular activity, separate from the complexities of a whole organism. nih.gov

Preclinical Drug Development Research Paradigms

The study of metabolites like this compound is an integral part of the preclinical drug development process. eurofins.comresearchgate.net This phase is a lengthy, complex, and regulatory-driven stage that aims to establish the initial efficacy and safety profile of a new molecular entity before it can be tested in humans. eurofins.comtexilajournal.com The preclinical stage involves extensive testing in non-human systems, such as animal models and in vitro assays, to gather the necessary data for an Investigational New Drug (IND) application. texilajournal.comfiosgenomics.com

Pharmacology : Investigating the pharmacodynamic and pharmacokinetic properties of the parent drug and its major metabolites. This includes understanding how this compound is formed, distributed, and eliminated. nih.gov

Analytical Studies : Developing and validating bioanalytical methods to accurately measure the concentrations of the parent drug and its metabolites in biological matrices, which is fundamental to all pharmacological and toxicological assessments. eurofins.com

This integrated approach ensures that the complete metabolic profile is considered when evaluating a drug candidate. eurofins.com

Research Synthesis and Comprehensive Literature Review Methodologies

The study of this compound, a primary metabolite of the tricyclic antidepressant trimipramine, is often embedded within broader research on its parent compound. Consequently, a comprehensive understanding of this metabolite is achieved through research synthesis and literature review methodologies that cast a wide net over the pharmacology of trimipramine and related compounds. These reviews are critical for consolidating existing knowledge, identifying research gaps, and guiding future investigations into the specific role and effects of this compound.

Methodologies for synthesizing research on this compound and its parent compound, trimipramine, typically involve systematic and comprehensive literature searches. These searches are conducted across multiple scientific databases to gather all relevant studies. The collected data from preclinical and clinical studies are then extracted and analyzed to provide a full picture of the compound's characteristics.

A key aspect of these reviews is the synthesis of pharmacokinetic data, which describes how the body absorbs, distributes, metabolizes, and excretes the drug and its metabolites. pharmgkb.org For instance, it is well-established that trimipramine is metabolized in the liver to desmethyltrimipramine (B195984), which is then hydroxylated by the enzyme CYP2D6 to form this compound. pharmgkb.org This metabolic pathway is a crucial piece of information synthesized from numerous in vitro and in vivo studies.

Literature reviews also focus on the pharmacodynamic properties, summarizing the effects of the compounds on the body. This includes their interaction with various neurotransmitter receptors and transporters. While much of the focus has been on trimipramine, some studies have specifically investigated the activity of its metabolites. For example, a 2011 study by Haenisch and colleagues represents a targeted research effort to characterize the pharmacodynamic profile of trimipramine's main metabolites. wikipedia.org

The findings from such synthesized research efforts are often presented in detailed tables that allow for easy comparison of the pharmacological activities of the parent drug and its metabolites. These tables are a cornerstone of research synthesis, providing a clear and concise summary of complex data.

Detailed Research Findings

One of the primary areas of synthesized research is the metabolic pathway of trimipramine. It is consistently reported across multiple studies that this compound is a product of the hydroxylation of desmethyltrimipramine, a reaction catalyzed by the CYP2D6 enzyme. pharmgkb.org The genetic variations in this enzyme can lead to different rates of metabolism among individuals. pharmgkb.org

Below are interactive data tables that summarize key research findings related to this compound and its parent compounds.

Table 1: Metabolic Pathway of Trimipramine

| Precursor Compound | Metabolizing Enzyme | Resulting Metabolite |

| Trimipramine | CYP2C19 (major), CYP2C9 (minor) | Desmethyltrimipramine |

| Desmethyltrimipramine | CYP2D6 | This compound |

| Trimipramine | CYP2D6 | 2-Hydroxytrimipramine |

This table summarizes the primary metabolic pathway of trimipramine as established by synthesizing data from multiple pharmacokinetic studies. pharmgkb.org

Table 2: Comparative Inhibitory Potency (IC50 in µM) at Human Monoamine Transporters

| Compound | hSERT | hNET | hDAT |

| Trimipramine | 2-10 | 2-10 | >30 |

| Desmethyltrimipramine | 2-10 | 2-10 | >30 |

| 2-Hydroxytrimipramine | >10 | >10 | >30 |

| This compound | Not explicitly stated in abstract | Not explicitly stated in abstract | Not explicitly stated in abstract |

Future Directions and Emerging Avenues in 2 Hydroxydesmethyltrimipramine Research

Investigation of Novel Metabolic Enzymes and Pathways

The formation of 2-Hydroxydesmethyltrimipramine is predominantly understood as a two-step process. Initially, trimipramine (B1683260) undergoes N-demethylation to form desmethyltrimipramine (B195984), a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C19, with a minor contribution from CYP2C9. Subsequently, desmethyltrimipramine is hydroxylated to this compound, a reaction mediated by CYP2D6. clinpgx.org This hydroxylation step is considered a critical part of the inactivation and eventual elimination of the active metabolites of trimipramine.

Future research is anticipated to delve deeper into the potential involvement of other, less characterized, metabolic enzymes and pathways. While the primary CYP-mediated pathways are well-documented, the contribution of non-CYP enzymes in the metabolism of TCAs is an area of growing interest. For instance, the roles of flavin-containing monooxygenases (FMOs), aldehyde oxidases (AO), and UDP-glucuronosyltransferases (UGTs) in the broader metabolism of trimipramine and its metabolites, including this compound, remain to be fully elucidated. It is plausible that under specific physiological conditions, such as in individuals with genetic polymorphisms leading to decreased CYP2D6 activity or during co-administration of CYP2D6 inhibitors, these alternative pathways may become more significant.

Furthermore, investigations into the potential for gut microbiota to influence the metabolism of trimipramine and its metabolites present a novel and exciting research frontier. The enzymatic machinery of the gut microbiome has been shown to impact the metabolism of various drugs, and its role in TCA metabolism is an area ripe for exploration.

| Metabolic Step | Primary Enzyme(s) | Metabolite Formed |

| N-demethylation of Trimipramine | CYP2C19 (major), CYP2C9 (minor) | Desmethyltrimipramine |

| Hydroxylation of Desmethyltrimipramine | CYP2D6 | This compound |

Development of Advanced Preclinical Models to Mimic Biological Systems

Traditional preclinical models, such as rodent models and human liver microsomes, have been instrumental in defining the basic metabolic pathways of TCAs. However, these models have limitations in fully recapitulating the complexity of human drug metabolism and its interplay with other biological systems. The future of this compound research will likely see a shift towards the adoption of more advanced and human-relevant preclinical models.

Three-dimensional (3D) cell culture models, such as spheroids and organoids derived from human hepatocytes, offer a more physiologically relevant environment for studying drug metabolism. These models better mimic the cell-cell interactions and tissue architecture of the human liver, potentially providing more accurate predictions of metabolic rates and metabolite profiles.

"Organ-on-a-chip" technology represents another significant leap forward. These microfluidic devices can be used to create miniaturized, functional models of human organs, including the liver. A "liver-on-a-chip" could be used to study the metabolism of trimipramine to this compound in a dynamic system that allows for the precise control of experimental conditions and the real-time monitoring of metabolite formation.

Furthermore, the development of humanized mouse models, where mice are engrafted with human liver cells or express human drug-metabolizing enzymes, will provide a powerful in vivo tool for studying the human-specific aspects of this compound metabolism and its pharmacokinetics.

Application of Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies is set to revolutionize our understanding of this compound's role in the broader context of TCA pharmacology.

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can provide a comprehensive snapshot of the metabolic perturbations induced by trimipramine and its metabolites. Untargeted metabolomics approaches can be employed to identify novel, previously uncharacterized metabolites of trimipramine, potentially revealing new metabolic pathways. Targeted metabolomics can be used to precisely quantify the levels of this compound and other known metabolites in various biological matrices, helping to establish their pharmacokinetic profiles with greater accuracy.

Proteomics , the study of the entire set of proteins expressed by a genome, can be used to investigate the expression levels and activities of drug-metabolizing enzymes in response to trimipramine administration. This can help to identify inter-individual differences in metabolic capacity and predict potential drug-drug interactions. For example, proteomic analysis of liver tissue from individuals with different CYP2D6 genotypes could shed light on how genetic variations impact the formation of this compound.

The integration of metabolomic and proteomic data will provide a systems-level understanding of the factors that govern the metabolism of trimipramine and the formation of its hydroxylated metabolites.

Integration of Computational Modeling and In Silico Predictions in Pharmacological Research

Computational modeling and in silico prediction are becoming increasingly valuable tools in pharmacological research, offering the potential to streamline drug development and personalize medicine. In the context of this compound, these approaches can be applied in several ways.